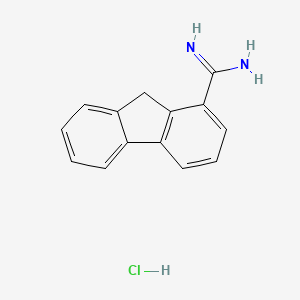

9H-Fluorene-1-carboxamidine hydrochloride

Description

Significance of the Fluorene (B118485) Scaffold in Contemporary Organic and Medicinal Chemistry

The 9H-fluorene moiety is a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring. This rigid, planar, and electron-rich structure provides a versatile platform for the development of a wide array of functional molecules. In medicinal chemistry, fluorene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. entrepreneur-cn.comresearchgate.net The lipophilic nature of the fluorene core allows it to interact with biological membranes and hydrophobic pockets of enzymes and receptors, making it a valuable pharmacophore in drug design.

Furthermore, the unique photophysical properties of the fluorene scaffold, such as strong fluorescence, have led to its extensive use in materials science. entrepreneur-cn.com Polyfluorene-based polymers are key components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to functionalize the fluorene ring at various positions allows for the fine-tuning of its electronic and biological properties.

Fundamental Role of Amidine and Guanidine (B92328) Functional Groups in Chemical Biology

Amidines, characterized by the RC(=NH)NH2 functional group, and the related guanidines, are among the strongest organic bases. This high basicity stems from the resonance stabilization of their protonated forms, the amidinium and guanidinium (B1211019) cations, respectively. At physiological pH, these groups are predominantly protonated, carrying a positive charge that is delocalized over two or three nitrogen atoms.

This charge delocalization, coupled with the presence of multiple hydrogen bond donors, enables amidinium and guanidinium groups to engage in strong electrostatic and hydrogen bonding interactions with biological macromolecules. mdpi.com These interactions are fundamental to molecular recognition processes, and as such, these functional groups are found in numerous natural and synthetic biologically active compounds. The amidine group is often considered a bioisostere of the guanidine group, meaning it can be used as a substitute to modulate properties like basicity and lipophilicity while maintaining key binding interactions. beta-sheet.orgresearchgate.netnih.govacs.org Amidine-containing compounds have shown promise as antimicrobial agents, highlighting their therapeutic potential. nih.govnih.govrsc.org

Historical Context and Emerging Research Trajectories for 9H-Fluorene-1-carboxamidine Hydrochloride

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests a logical progression in the field of medicinal chemistry. The synthesis of such a molecule would likely be pursued to explore the synergistic effects of the fluorene scaffold and the amidine functional group.

A plausible synthetic route to this compound could involve the conversion of a fluorene-1-carboxylic acid or fluorene-1-carbonitrile precursor. A well-established method for synthesizing amidines from nitriles is the Pinner reaction. wikipedia.orgnrochemistry.comdrugfuture.comresearchgate.netyoutube.com This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an intermediate imino ester (Pinner salt), which can then be reacted with ammonia (B1221849) to yield the corresponding amidine.

Interactive Table: Plausible Synthetic Precursors for this compound

| Precursor | Key Transformation | Reagents |

| 9H-Fluorene-1-carbonitrile | Pinner Reaction | 1. Anhydrous HCl, Ethanol 2. Ammonia |

| 9H-Fluorene-1-carboxylic acid | Amidation followed by dehydration and Pinner-type reaction | 1. Thionyl chloride, Ammonia 2. Dehydrating agent 3. Pinner reaction conditions |

Emerging research trajectories for this compound are likely to focus on its potential as a therapeutic agent. Given the known biological activities of fluorene derivatives and amidine-containing compounds, this molecule could be investigated for a range of applications, including as an anticancer, antimicrobial, or anti-inflammatory agent. The positively charged amidinium group could facilitate interactions with negatively charged biological targets such as DNA, RNA, or the active sites of certain enzymes.

Interactive Table: Potential Research Areas for this compound

| Research Area | Rationale | Potential Targets |

| Anticancer | Fluorene scaffold is a known pharmacophore in oncology. | DNA intercalation, Topoisomerase inhibition, Kinase inhibition |

| Antimicrobial | Amidine groups are present in many antimicrobial agents. | Bacterial cell wall synthesis, DNA gyrase, Folic acid synthesis |

| Anti-inflammatory | Fluorene derivatives have shown anti-inflammatory activity. | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |

Future research would likely involve the synthesis and in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with modifications to the fluorene ring or the amidine group, would be crucial in optimizing its biological activity and elucidating its mechanism of action. The exploration of this molecule and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

9H-fluorene-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C14H12N2.ClH/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;/h1-7H,8H2,(H3,15,16);1H |

InChI Key |

NYKKSIMDUDJGII-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to the Synthesis of 9H-Fluorene-1-carboxamidine Hydrochloride

The synthesis of this compound can be strategically approached through the formation of the carboxamidine group from a suitable precursor, most notably a nitrile, via the Pinner reaction. An alternative conceptual approach involves the direct introduction of a guanidinyl moiety to an amino-functionalized fluorene (B118485) core.

Elucidation of Key Reaction Mechanisms (e.g., nucleophilic addition, condensation pathways)

A primary and efficient method for the synthesis of carboxamidines from nitriles is the Pinner reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds through a series of nucleophilic additions and is typically conducted under anhydrous acidic conditions. The key mechanistic steps for the formation of this compound from a precursor, 9H-Fluorene-1-carbonitrile, are as follows:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group of 9H-Fluorene-1-carbonitrile by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: An alcohol, such as ethanol, then acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imino ester (also known as a Pinner salt).

Formation of the Imidate Hydrochloride: The protonated imino ester is the hydrochloride salt of the corresponding imidate. This intermediate is relatively stable under anhydrous conditions but can be sensitive to moisture.

Ammonolysis to the Amidine: The imidate hydrochloride is then treated with ammonia (B1221849). The ammonia undergoes nucleophilic addition to the imino carbon, followed by the elimination of the alcohol (ethanol), to yield the free base of the carboxamidine.

Formation of the Hydrochloride Salt: Finally, the 9H-Fluorene-1-carboxamidine free base is treated with hydrochloric acid to afford the stable this compound salt.

The synthesis of the precursor, 9H-fluorene-1-carbonitrile, can be envisioned to start from 9-fluorenylformaldehyde. The synthesis of 9-fluorenylformaldehyde can be achieved by the reaction of fluorene with an alkali metal alkoxide to generate the fluorenyl anion, which then undergoes a nucleophilic substitution reaction with ethyl formate. google.com

Development and Optimization of Synthetic Pathways and Reaction Conditions

The successful synthesis of this compound via the Pinner reaction is highly dependent on the careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions. mdpi.com

Key parameters for optimization include:

Anhydrous Conditions: The Pinner reaction is highly sensitive to water. The presence of even trace amounts of water can lead to the hydrolysis of the intermediate imidate to form an ester, or the final amidine to a carboxylic acid. Therefore, the use of anhydrous solvents and reagents is crucial.

Temperature Control: The initial formation of the Pinner salt is typically carried out at low temperatures (around 0 °C) to prevent the decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.org Subsequent ammonolysis may be performed at or slightly above room temperature.

Choice of Acid and Alcohol: Anhydrous hydrogen chloride gas dissolved in a suitable alcohol, such as ethanol, is the classic reagent for the Pinner reaction. The choice of alcohol can influence the reactivity of the intermediate imidate.

Reaction Time: Sufficient reaction time is necessary for the complete conversion of the nitrile to the imidate and for the subsequent ammonolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Purification: The final product, this compound, is a salt and can often be purified by recrystallization from a suitable solvent system.

Utilization of Guanidinylating Reagents in Fluorene Chemistry

An alternative, though less direct, synthetic strategy for compounds containing a guanidinyl-like moiety involves the use of guanidinylating reagents. scholaris.cacore.ac.uknih.govnih.govgoogle.com This approach would necessitate a precursor such as 1-amino-9H-fluorene. The amino group can then be converted to a guanidine (B92328) using a variety of available reagents.

Commonly used guanidinylating reagents include:

N,N'-Di-Boc-N''-triflylguanidine: A highly reactive reagent that can guanidinylate a wide range of amines under mild conditions. google.com

1H-Pyrazole-1-carboxamidine hydrochloride: A stable and effective reagent for the guanylation of primary and secondary amines.

S-Methylisothiourea: A classic reagent for the introduction of the guanidinyl group.

The direct guanidinylation of an amino-fluorene offers a modular approach, allowing for the introduction of various protecting groups on the guanidinyl moiety, which can be beneficial in multi-step syntheses of more complex molecules. core.ac.uknih.govnih.gov

Design and Synthesis of 9H-Fluorene-1-carboxamidine Derivatives

The fluorene nucleus is a versatile scaffold that can be functionalized at various positions to modulate its physicochemical and biological properties. The design and synthesis of derivatives of 9H-Fluorene-1-carboxamidine can be achieved through regioselective functionalization of the fluorene core and the introduction of diverse substituents.

Regioselective Functionalization of the Fluorene Nucleus

The fluorene ring system offers several positions for functionalization (C1-C8 and C9). Regioselective reactions are key to accessing specific isomers. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. For instance, the functionalization of 7-bromofluorene-2-carbaldehydes at the C3 position has been achieved using TMPMgCl·LiCl. researchgate.netnih.govdntb.gov.ua This highlights the potential for regioselective modifications on the fluorene core, which could be adapted for the 9H-Fluorene-1-carboxamidine system, assuming a suitable directing group is present or installed.

The C9 position of fluorene is particularly reactive due to the acidity of its methylene (B1212753) protons. This position can be readily alkylated or otherwise functionalized under basic conditions. researchgate.net

Diversification via Introduction of Heterocyclic and Aryl Moieties

Modern cross-coupling reactions are invaluable tools for the introduction of heterocyclic and aryl moieties onto the fluorene scaffold, leading to a diverse range of derivatives. These reactions are typically catalyzed by transition metals, most commonly palladium.

Introduction of Aryl Moieties:

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction can be employed to introduce aryl groups at various positions of the fluorene nucleus, provided a halogenated fluorene precursor is available. For example, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been synthesized, demonstrating the feasibility of introducing aryl groups at the C1-position. nih.gov

The following table provides examples of aryl moieties that have been introduced onto fluorene derivatives through Suzuki-Miyaura coupling.

| Fluorene Precursor | Aryl Boronic Acid/Ester | Resulting Aryl Moiety |

|---|---|---|

| 1-Bromo-9H-fluorene | Phenylboronic acid | 1-Phenyl-9H-fluorene |

| 2,7-Dibromo-9,9-dioctylfluorene | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-9,9-dioctylfluorene |

| 1-Chloro-9-oxo-9H-fluorene | Naphthalene-2-boronic acid | 1-(Naphthalen-2-yl)-9-oxo-9H-fluorene |

Introduction of Heterocyclic Moieties:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of nitrogen-containing heterocycles onto the fluorene core. mdpi.com For example, 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives have been synthesized, showcasing the incorporation of a thiazole (B1198619) ring. mdpi.com

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be used to introduce alkyne-linked heterocyclic systems.

The following table illustrates the introduction of various heterocyclic moieties onto fluorene-based structures.

| Fluorene Precursor | Heterocyclic Reagent | Coupling Reaction | Resulting Heterocyclic Moiety |

|---|---|---|---|

| 2-Bromo-9H-fluorene | Carbazole | Buchwald-Hartwig Amination | 2-(9H-Carbazol-9-yl)-9H-fluorene |

| 1-Iodo-9-oxo-9H-fluorene | Pyridine-3-boronic acid | Suzuki-Miyaura Coupling | 1-(Pyridin-3-yl)-9-oxo-9H-fluorene |

| 2,7-Dibromo-9H-fluorene | 2-Ethynylthiophene | Sonogashira Coupling | 2,7-Bis(thiophen-2-ylethynyl)-9H-fluorene |

These advanced synthetic methodologies provide a robust toolkit for the preparation of this compound and a wide array of its derivatives, enabling further exploration of their potential applications.

Stereoselective Synthesis and Chiral Resolution Strategies

While the current body of scientific literature does not specifically detail the stereoselective synthesis or chiral resolution of this compound, established principles of asymmetric synthesis and chiral separation can be applied to devise potential strategies. The fluorene scaffold itself can be a source of chirality, particularly if substitution at the C9 position creates a stereocenter.

Stereoselective Synthesis:

The asymmetric synthesis of chiral fluorenes has become an area of significant research interest. researchgate.net These methods often involve transition-metal catalysis or organocatalysis to achieve high levels of enantioselectivity. researchgate.net Potential strategies applicable to the synthesis of a chiral derivative of this compound could involve:

Asymmetric C-H Functionalization: Directing groups could be used to facilitate the enantioselective functionalization of the fluorene core.

Catalytic Asymmetric Reactions: Reactions such as asymmetric Friedel-Crafts alkylations or cycloadditions could be employed to construct the chiral fluorene skeleton with high optical purity. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a fluorene precursor to direct a diastereoselective reaction, with subsequent removal of the auxiliary.

A hypothetical pathway for stereoselective synthesis is presented in the table below, illustrating a generalized approach.

| Step | Reaction Type | Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Alkylation | Fluorene precursor, chiral phase-transfer catalyst, alkylating agent | Enantioenriched 9-substituted fluorene |

| 2 | Functional Group Transformation | Multi-step conversion of the alkyl group to a nitrile | Chiral fluorene-1-carbonitrile |

| 3 | Amidine Formation | Pinner reaction (HCl, EtOH), followed by ammonolysis | Chiral this compound |

Chiral Resolution Strategies:

In cases where a racemic mixture of a chiral 9H-Fluorene-1-carboxamidine derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Given the basic nature of the amidine group, diastereomeric salt formation with a chiral acid is a primary strategy.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amidine with an enantiomerically pure chiral acid, such as tartaric acid derivatives or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base would liberate the desired enantiomer of the amidine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

The development of chiral amidines as resolving agents for weakly acidic compounds has also been reported, highlighting the versatility of the amidine functional group in chiral recognition processes. rsc.orgnih.gov While in this case the amidine is the target of resolution, this underscores the potential for strong, specific interactions that can be exploited in chiral separation.

Solid-Phase Synthesis Techniques for Amidine Derivatives

Solid-phase synthesis offers significant advantages for the preparation of compound libraries and for simplifying purification procedures. While a specific solid-phase synthesis for this compound has not been described, established methods for the synthesis of amidines and related heterocyclic systems on solid supports provide a clear blueprint for its potential development. nih.gov

The general strategy involves anchoring a fluorene-based building block to a solid support (resin), followed by the chemical transformations necessary to construct the carboxamidine functionality. The final product is then cleaved from the resin.

Key Steps in a Hypothetical Solid-Phase Synthesis:

Resin Selection and Linker Strategy: A suitable resin, such as Rink amide resin, would be chosen. This resin allows for cleavage under acidic conditions to yield a carboxamide, which would require further steps, or a more specialized linker could be designed for direct release of the amidine.

Immobilization of the Fluorene Scaffold: A fluorene derivative with a suitable functional group for attachment to the linker, such as a carboxylic acid at the 1-position, would be coupled to the resin.

On-Resin Amidine Formation: The most common method for forming amidines on a solid support involves the conversion of a resin-bound nitrile. A general protocol would involve:

Nitrile Formation: Conversion of the attached fluorene carboxylic acid to a nitrile.

Pinner Reaction or Similar Methods: Treatment of the resin-bound nitrile with an alcohol and HCl to form an imidate, followed by reaction with ammonia.

Alternative from Amidoximes: Another established route is the reduction of a resin-bound amidoxime (B1450833), which can be formed by treating the nitrile with hydroxylamine. The reduction is often carried out with reagents like tin(II) chloride. nih.gov

A summary of a potential solid-phase synthesis protocol is outlined in the table below.

| Step | Description | Reagents and Conditions |

| 1 | Resin Loading | Attachment of a suitable fluorene precursor to the solid support. |

| 2 | Nitrile Conversion | On-resin conversion of a precursor functional group to a nitrile. |

| 3 | Amidoxime Formation | Treatment of the resin-bound nitrile with hydroxylamine. |

| 4 | Reduction to Amidine | Reduction of the amidoxime with a reducing agent such as SnCl₂·2H₂O. nih.gov |

| 5 | Cleavage | Release of the final 9H-Fluorene-1-carboxamidine product from the resin. |

The development of solid-phase methods for synthesizing peptide-amidine conjugates demonstrates the robustness of these techniques and their applicability to complex molecules. nih.gov Such a strategy for this compound would facilitate the rapid synthesis of analogues for further study.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Confirmation and Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 9H-Fluorene-1-carboxamidine hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the fluorene (B118485) ring system, the methylene (B1212753) protons at the 9-position, and the protons of the carboxamidine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide crucial information for assigning each proton to its specific location in the molecule.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH | 7.2 - 8.0 | Multiplet | 7.0 - 8.0 |

| Methylene CH₂ (H-9) | ~3.9 | Singlet | N/A |

| Amidine NH/NH₂ | Broad Singlet(s) | N/A | N/A |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, or part of a functional group like a carboxamidine).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxamidine C | ~165 |

| Aromatic C | 120 - 150 |

| Methylene C (C-9) | ~37 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques for Complete Structure and Stereochemistry Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the fluorene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and functional groups, such as linking the carboxamidine group to the fluorene ring at the C1 position.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY can be used to determine the spatial proximity of protons, which can be important for confirming the three-dimensional structure of the molecule.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs

While not applicable to this compound itself, Fluorine-19 NMR (¹⁹F NMR) would be an essential tool for the characterization of any fluorinated analogs of this compound. ¹⁹F NMR is a highly sensitive technique that provides information on the chemical environment of fluorine atoms within a molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. Furthermore, by analyzing the fragmentation patterns in the mass spectrum, valuable structural information can be obtained, which can help to corroborate the structure determined by NMR.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ (C₁₄H₁₃N₂) | To be calculated | To be measured |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amidine group, the C=N bond, the C-H bonds of the aromatic and methylene groups, and the C=C bonds of the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amidine) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Amidine) | 1640 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Elemental Analysis for Purity and Stoichiometry Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage of each element (carbon, hydrogen, nitrogen, and chlorine in this case) present in the sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula (C₁₄H₁₃ClN₂), the purity and stoichiometry of this compound can be confirmed.

A successful synthesis and purification would yield experimental values in close agreement with the theoretical percentages. Any significant deviation could indicate the presence of impurities, residual solvents, or a different stoichiometric form of the compound.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound (Note: Experimental data is not available and is presented here as a placeholder to illustrate the format.)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 68.71 | Data not available |

| Hydrogen (H) | 5.35 | Data not available |

| Nitrogen (N) | 11.45 | Data not available |

| Chlorine (Cl) | 14.49 | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the extent of its conjugated π-electron system.

For this compound, the fluorene core, with its fused aromatic rings, is the primary chromophore. The UV-Vis spectrum would be expected to show distinct absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) provide valuable insights into the electronic structure of the molecule.

Investigations into the photophysical properties would further explore the behavior of the molecule after it absorbs light. This could include studies on its fluorescence (emission of light upon relaxation from an excited state), quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. These properties are highly dependent on the molecular structure and the solvent environment.

Table 2: Photophysical Properties of this compound in Solution (Note: Experimental data is not available and is presented here as a placeholder to illustrate the format.)

| Parameter | Value | Solvent |

| Absorption λmax (nm) | Data not available | Data not available |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available | Data not available |

| Emission λmax (nm) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

The study of these photophysical properties is crucial for understanding the potential applications of this compound in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide insights into the electron distribution and energy levels, which are crucial determinants of a compound's reactivity and spectroscopic behavior.

Prediction of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity

DFT calculations are employed to determine the optimized molecular geometry and to understand the electronic landscape of 9H-Fluorene-1-carboxamidine hydrochloride. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

The distribution of HOMO and LUMO densities across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively. For fluorene (B118485) derivatives, the extended π-system of the fluorene core typically plays a significant role in defining these orbitals. Theoretical calculations for related fluorene compounds have been performed using DFT methods like B3LYP with various basis sets to elucidate these electronic properties. nih.govnih.gov The nature and position of substituents on the fluorene ring can significantly influence the HOMO and LUMO energy levels, thereby tuning the molecule's electronic characteristics and reactivity. rsc.org

Table 1: Representative Quantum Chemical Parameters Calculated for Fluorene Derivatives

| Parameter | Description | Typical Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Calculated from HOMO and LUMO energies |

| Dipole Moment | Measure of the overall polarity of the molecule. | DFT Calculations |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | DFT Calculations |

This table presents typical parameters obtained from DFT calculations on fluorene derivatives and is for illustrative purposes.

Conformational Analysis and Energetic Landscape Studies

The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets. Conformational analysis involves identifying the stable conformations of this compound and determining their relative energies. By systematically rotating the rotatable bonds, such as the one connecting the carboxamidine group to the fluorene ring, an energetic landscape can be mapped.

This analysis helps to identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that might be biologically relevant. These studies provide crucial information for subsequent molecular docking and dynamics simulations, ensuring that the modeled ligand conformation is energetically favorable.

Molecular Modeling and Docking Studies

Molecular modeling, and specifically docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme.

Prediction of Ligand-Receptor Binding Modes and Key Intermolecular Interactions

Molecular docking simulations are performed to understand how this compound might interact with a specific biological target. In these studies, the ligand is placed into the binding site of a receptor, and various conformations and orientations are sampled to find the most stable binding mode. nih.gov The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com For instance, the amidine group is a potential hydrogen bond donor and acceptor, and the fluorene ring can participate in hydrophobic and stacking interactions with aromatic amino acid residues in a receptor's active site. Such studies have been conducted on other fluorene-based compounds to identify their possible modes of action as inhibitors of enzymes like dihydrofolate reductase (DHFR). arabjchem.org

Quantitative Binding Energy Calculations and Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity of a ligand for its receptor. This score is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. nih.gov These predictions are valuable for prioritizing compounds in drug discovery pipelines and for understanding the structure-activity relationships of a series of analogs. While these scores are estimations, they provide a quantitative basis for comparing the potential efficacy of different ligands.

Table 2: Illustrative Molecular Docking Results for a Fluorene-Based Ligand

| Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding between the ligand and the receptor. | -9.0 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Tyr100, Phe31, His122 |

| Types of Interactions | The nature of the chemical interactions stabilizing the complex. | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Ligand Efficiency | Binding energy normalized by the number of heavy atoms in the ligand. | -0.35 kcal/mol per heavy atom |

This table provides an example of typical data obtained from a molecular docking study of a fluorene derivative. The values are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Fluctuations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govzib.de

By simulating the behavior of the this compound-receptor complex in a simulated physiological environment (including water and ions), researchers can assess the stability of the predicted binding pose. nih.gov MD simulations can reveal how the ligand and receptor adapt to each other, the stability of key intermolecular interactions over time, and conformational fluctuations in both the ligand and the protein. nih.gov Analysis of the MD trajectory can provide a more accurate estimation of the binding free energy and a deeper understanding of the dynamics that govern molecular recognition.

In-Silico Prediction of Physicochemical and ADMET-Related Properties (excluding toxicity)

In the absence of direct experimental data for this compound, computational tools can generate predictions for a suite of properties that govern a molecule's pharmacokinetic profile. These Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's ultimate success. The predictions are derived from the molecule's structure and are based on large datasets of experimentally verified compounds.

Computational Prediction of Membrane Permeability and Absorption Characteristics

The ability of a compound to pass through cellular membranes is a fundamental aspect of its absorption and distribution within the body. In-silico models predict this permeability based on various molecular descriptors. These models range from simple estimations based on physicochemical properties to more complex simulations of molecule-membrane interactions. nih.govmdpi.com

Passive membrane permeability is often initially assessed using predictors that consider properties such as lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors. frontiersin.org More sophisticated methods, such as molecular dynamics (MD) simulations, can model the energetic landscape of a compound traversing a lipid bilayer, providing a more detailed picture of its permeability. nih.govresearchgate.net These computational approaches are invaluable for early-stage drug discovery, allowing for the rapid screening of large numbers of compounds to identify those with favorable absorption characteristics. nih.gov

For this compound, a hypothetical predictive analysis would likely yield the following types of data:

Table 1: Predicted Physicochemical and Permeability Properties of this compound

| Property | Predicted Value | Significance in Absorption |

| Molecular Weight | 258.73 g/mol | Influences diffusion across membranes. |

| LogP (Octanol/Water) | (Predicted Value) | Indicates lipophilicity and potential for membrane partitioning. |

| Topological Polar Surface Area (TPSA) | (Predicted Value) | Relates to hydrogen bonding potential and permeability. |

| Hydrogen Bond Donors | (Predicted Value) | Affects desolvation energy when entering the lipid bilayer. |

| Hydrogen Bond Acceptors | (Predicted Value) | Affects desolvation energy when entering the lipid bilayer. |

| Predicted Caco-2 Permeability | (Predicted Value) | In-vitro model prediction for intestinal absorption. |

| Predicted Blood-Brain Barrier (BBB) Permeability | (Predicted Value) | Indicates potential for central nervous system activity. |

Note: The values in this table are illustrative as specific predictive studies on this compound are not available. Actual values would be generated using specialized computational software.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property variations of a series of compounds with their biological activities. nih.gov By building a mathematical model, QSAR can predict the activity of new, untested compounds and provide insights into the molecular features that are crucial for their mechanism of action. plos.orgresearchgate.net

A QSAR study for a series of fluorene-based compounds, including this compound, would involve several key steps:

Data Set Compilation: Gathering a set of structurally related molecules with experimentally determined biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that links the descriptors to the biological activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a QSAR model could elucidate which structural features of the fluorene ring, the carboxamidine group, or their relative orientations are critical for a particular biological effect. For instance, studies on related N-aryl-9-oxo-9H-fluorene-1-carboxamides have explored the structure-activity relationships for their apoptosis-inducing effects, highlighting the importance of substitutions on the fluorene ring. nih.govnih.gov A similar QSAR approach for this compound and its analogs could provide valuable mechanistic insights and guide the design of more potent and selective compounds.

Mechanistic Research in Chemical Biology and Target Engagement

Elucidation of Molecular Mechanisms of Action (excluding clinical efficacy)

The molecular mechanisms of N-aryl-9-oxo-9H-fluorene-1-carboxamides have been primarily investigated in the context of cancer cell biology, where they have been identified as potent inducers of apoptosis.

Based on available research, there is no specific information detailing the inhibitory activity of 9H-fluorene-1-carboxamidine hydrochloride or its related N-aryl-9-oxo-9H-fluorene-1-carboxamide analogs against enzymes such as C1s, inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2 (PGE2), indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), dimethylarginine dimethylaminohydrolase-1 (DDAH-1), or various kinases. While compounds containing a carboxamidine or amidine function have been shown to inhibit enzymes like iNOS and DDAH-1, these findings are associated with different chemical scaffolds, such as pyrazoles. nih.govnih.gov

The primary biochemical pathway modulated by this class of fluorene (B118485) derivatives is apoptosis. The lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (referred to as compound 2a in studies), was identified through high-throughput screening as a potent apoptosis inducer. nih.gov

Key findings on pathway modulation include:

Apoptosis Induction: These compounds demonstrate sub-micromolar potencies for inducing caspase activation in various human cancer cell lines, including breast (T47D), colon (HCT116), and hepatocellular carcinoma (SNU398). nih.gov

Cell Cycle Arrest: Mechanistic studies revealed that compound 2a arrests HCT116 colon cancer cells in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov The disruption of the cell cycle is a critical step preceding the activation of the apoptotic cascade.

Direct Protein-Ligand Binding Studies and Target Identification

Direct binding studies have been crucial in identifying the macromolecular targets of these fluorene compounds and validating their engagement within the cell.

Caspase Activation: The core mechanism of these compounds involves the activation of caspases, the key effector proteins in the apoptotic pathway. Their potency is often measured by their EC50 values for caspase activation in cell-based assays. nih.gov

Tubulin Inhibition: While the initial lead compound (2a) did not show activity in tubulin inhibition assays, subsequent structure-activity relationship (SAR) studies led to the development of analogs with this mechanism. Specifically, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds that were active tubulin inhibitors, indicating a shift in the mechanism of action. nih.govresearchgate.net This suggests that specific structural modifications can redirect the compound's binding preference toward different macromolecular targets.

To facilitate the identification of molecular targets, chemical probes have been developed. A potent azido (B1232118) analog, derived from SAR studies involving substitutions on the fluorene ring, was synthesized. nih.govresearchgate.net Such probes are valuable tools in chemical biology for "pull-down" experiments and other affinity-based methods to isolate and identify binding partners from cell lysates, thereby validating target engagement. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding

Extensive SAR studies have been conducted on the N-aryl-9-oxo-9H-fluorene-1-carboxamide scaffold, providing a deep understanding of how chemical modifications influence biological activity and mechanism.

Modifications of the Carboxamide Group: Initial studies focused on the N-aryl carboxamide portion of the molecule. This led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (compound 6s) as a lead compound. nih.gov Compound 6s not only retained the potent, sub-micromolar activity for both caspase activation and cell growth inhibition but also possessed increased aqueous solubility, a favorable property for a chemical probe or therapeutic lead. nih.gov

Modifications of the 9-oxo-9H-fluorene Ring: Further exploration centered on modifying the fluorene ring itself. These studies revealed that most changes to the core tricyclic structure were not well-tolerated and reduced activity. nih.gov However, a significant breakthrough came from substitutions at the 7-position.

Enhanced Potency: Introducing substituents at the C7 position led to compounds with improved potency. For example, one such analog (compound 5a) was approximately fivefold more potent than the original lead, with EC50 values between 0.15 and 0.29 µM in various cell lines. nih.gov

Shift in Mechanism: Crucially, these C7-substituted analogs were found to be active in tubulin inhibition assays, a mechanism not observed with the parent compound. nih.govresearchgate.net This discovery highlights how subtle structural changes can alter the primary molecular target of a compound series.

The table below summarizes key SAR findings for N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives.

| Compound Series | Modification Site | Key Modification | Impact on Activity / Mechanism | Reference |

|---|---|---|---|---|

| Carboxamide Analogs | N-Aryl Group | Replacement of 2-methylphenyl with 2-(1H-pyrazol-1-yl)phenyl | Retained sub-micromolar potency for caspase activation and cell growth inhibition; increased aqueous solubility. | nih.gov |

| Fluorene Ring Analogs | 9-position | Removal of 9-oxo group (to 9H-fluorene) | Approximately twofold decrease in activity compared to the 9-oxo analog. | nih.gov |

| Fluorene Ring Analogs | 7-position | Introduction of various substituents | Led to compounds with up to fivefold increased potency. | nih.gov |

| Fluorene Ring Analogs | 7-position | Introduction of various substituents | Induced a change in mechanism of action to tubulin inhibition, which was absent in the parent compound. | nih.govresearchgate.net |

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

While the broader family of fluorene derivatives has been the subject of extensive investigation in medicinal chemistry, leading to the development of compounds with diverse biological activities, information specifically pertaining to the 1-carboxamidine hydrochloride derivative of 9H-fluorene is conspicuously absent.

: A Knowledge Gap

Detailed investigations into the mechanism of action are fundamental to understanding how a compound exerts its biological effects. This includes the identification of essential pharmacophoric elements and the influence of its three-dimensional structure on its interaction with biological targets.

Identification of Essential Pharmacophoric Elements for Biological Activity

Pharmacophore modeling is a critical step in drug discovery that identifies the essential spatial arrangement of molecular features responsible for a compound's biological activity. For this compound, there is no published data that delineates its key pharmacophoric features. Such studies would typically involve the synthesis and biological evaluation of a series of analogues to determine which functional groups are crucial for activity. The core 9H-fluorene scaffold, the 1-carboxamidine group, and the hydrochloride salt form would all be subject to modification to probe their importance. Without such studies, the essential elements for any potential biological activity of this specific compound remain unknown.

Impact of Substituent Position and Electronic Properties on Mechanistic Potency

The biological potency of a compound can be significantly influenced by the position and electronic nature of its substituents. Research in this area for fluorene-based compounds has often shown that modifications to the fluorene ring system can modulate activity and selectivity. However, for this compound, there are no available structure-activity relationship (SAR) studies. Consequently, there is no scientific basis to discuss how altering substituents on the fluorene backbone or the carboxamidine group would impact its mechanistic potency.

Application in Scaffold Hopping and Lead Optimization Strategies for Novel Research Tools

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework of a known active compound. Lead optimization involves refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties.

The utility of this compound as a starting point or a target for scaffold hopping and lead optimization strategies has not been reported. For a compound to be utilized in such a manner, it would typically need to exhibit a confirmed biological activity, which would then warrant further chemical exploration. The absence of any primary biological data for this compound precludes any discussion of its role in these advanced drug discovery techniques.

Analytical Method Development for Research and Characterization

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical syntheses. thieme.de In the synthesis of 9H-Fluorene-1-carboxamidine hydrochloride and its derivatives, TLC can be used to quickly determine if the starting material has been consumed and if the desired product has been formed. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). youtube.com The plate is then placed in a chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). Generally, more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For effective reaction monitoring, a three-lane spotting technique is often employed: rochester.edu

Lane 1 (Reference): A spot of the pure starting material.

Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture. rochester.edu

Lane 3 (Reaction Mixture): A spot of the current reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new spot indicates the formation of a product. The Rf value of this new spot can be compared to that of a pure product standard, if available.

Table 3: TLC Monitoring of a Hypothetical Reaction

| Compound | Polarity | Expected Rf Value (e.g., in 10% Methanol/Dichloromethane) | Observation on TLC Plate |

|---|---|---|---|

| Starting Material (e.g., 9H-Fluorene-1-carbonitrile) | Less Polar | ~0.7 | Spot diminishes over time. |

| Product (this compound) | More Polar (salt) | ~0.2 | New, more polar spot appears and intensifies. |

Advanced Separation Techniques for Isolation and Purification of Derivatives

Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Advanced separation techniques are required to isolate and purify the desired derivative of this compound.

Preparative HPLC: This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and collect larger quantities of material. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined and the solvent evaporated to yield the purified product. This method offers very high resolution and is ideal for purifying challenging mixtures or final products requiring high purity.

Flash Column Chromatography: A faster version of traditional column chromatography that uses pressure to force the solvent through the column. It is a workhorse technique for routine purification in synthetic chemistry labs. For derivatives of this compound, silica gel would be a common stationary phase, with a gradient of solvents (e.g., from a non-polar solvent like hexane (B92381) to a more polar one like ethyl acetate (B1210297) or methanol) used to elute the compounds based on their polarity.

Chiral Chromatography: Many fluorene (B118485) derivatives possess chiral centers, leading to the formation of enantiomers. yakhak.org Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are needed for their separation. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to have different retention times on the column. wvu.edunih.gov Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. yakhak.org This technique is crucial for isolating individual enantiomers to study their distinct biological activities.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9H-Fluorene-1-carbonitrile |

| 9-fluorenemethanol |

| Acetonitrile |

| Ethyl acetate |

| Formic Acid |

| Hexane |

| Methanol |

Q & A

Q. How can computational modeling aid in predicting the reactivity and pharmacokinetics of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes or receptors). Employ QSAR models to estimate logP (lipophilicity) and bioavailability. Simulate metabolic pathways via software like Schrödinger’s ADMET Predictor, focusing on hepatic clearance and CYP450 interactions. Validate predictions with in vitro microsomal assays .

Q. What experimental designs are optimal for studying the compound’s interactions with biological membranes or drug delivery systems?

- Methodological Answer : Utilize Langmuir-Blodgett troughs to measure monolayer penetration kinetics. For nanoparticle formulations, apply Box-Behnken design to optimize parameters like polymer ratio (PLGA/PEG) and loading efficiency. Assess membrane permeability using Caco-2 cell monolayers and PAMPA assays. Compare results to structurally similar hydrochloride salts (e.g., fexofenadine HCl) .

Safety and Regulatory Compliance

Q. What are the key ecotoxicological parameters to evaluate for this compound in environmental risk assessments?

- Methodological Answer : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) tests to determine EC₅₀/LC₅₀ values. Measure soil adsorption coefficients (Koc) via batch equilibrium experiments. Assess biodegradability using OECD 301B (CO₂ evolution test). Reference fluorene derivatives’ data (e.g., 9-Fluorenone’s water hazard class 1) to contextualize results .

Q. How should researchers address discrepancies in regulatory classifications of fluorene-based compounds across jurisdictions?

- Methodological Answer : Cross-reference TSCA (US), REACH (EU), and PICCS (China) databases for hazard classifications. Perform GHS classification based on experimental data (e.g., carcinogenicity per GHS08). If classifications conflict, apply the precautionary principle and adopt the strictest handling protocols (e.g., Category 1B carcinogen labeling) .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

- Methodological Answer : Re-evaluate solvent systems using Hansen solubility parameters (HSPs). For polar solvents (e.g., DMSO), measure solubility via gravimetric analysis. For nonpolar solvents (e.g., toluene), employ UV-Vis spectroscopy. Consider protonation state effects: the hydrochloride salt may exhibit higher solubility in aqueous buffers (pH 2–4) compared to the free base. Compare to analogs like pyridoxine HCl, which shows pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.